Null Hemolytic Activity at 50 µg mL⁻¹ Distinguishes Brevinin-2-OR2 from the Hemolytic Canonical Brevinin-2 and B2RP
Brevinin-2-OR2 exhibits no detectable hemolytic activity against human erythrocytes at 50 µg mL⁻¹ [1]. In contrast, the canonical Brevinin-2 (Rana brevipoda porsa) is explicitly annotated as possessing “high hemolytic activity” [2], and the well‑characterised Brevinin‑2‑related peptide B2RP (Lithobates septentrionalis) lyses 50% of human erythrocytes at 95 µM (LC₅₀) [3]. This places Brevinin-2-OR2 in a distinct low‑toxicity subclass within the family.
| Evidence Dimension | Hemolytic activity against human erythrocytes |
|---|---|
| Target Compound Data | No hemolysis at 50 µg mL⁻¹ |
| Comparator Or Baseline | Brevinin-2 (canonical): “high hemolytic activity”; B2RP: LC₅₀ = 95 µM |
| Quantified Difference | Brevinin-2-OR2: null hemolysis at the highest tested concentration; B2RP: 50% lysis at 95 µM |
| Conditions | Human red blood cells; Brevinin-2-OR2 tested at 50 µg mL⁻¹ (ref. 22029824); B2RP tested in dose‑response (Conlon et al. 2009) |
Why This Matters
A compound that is non‑hemolytic at concentrations exceeding its MIC values offers a wider in vitro safety window, reducing the risk of confounding cytotoxicity in cell‑based assays and making it a stronger candidate for co‑culture or in vivo infection models where host‑cell integrity must be preserved.
- [1] DRAMP02062 – Brevinin-2-OR2. Hemolytic activity annotation. View Source
- [2] DRAMP02010 – Brevinin-2 (canonical). Hemolytic activity annotation. View Source
- [3] Conlon JM, et al. Antimicrobial properties of brevinin-2-related peptide and its analogs: Efficacy against multidrug-resistant Acinetobacter baumannii. Chem Biol Drug Des. 2009;74(5):488-493. View Source
